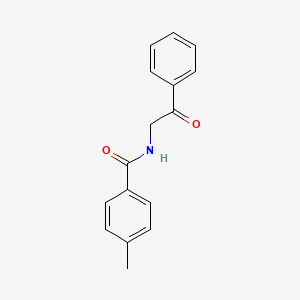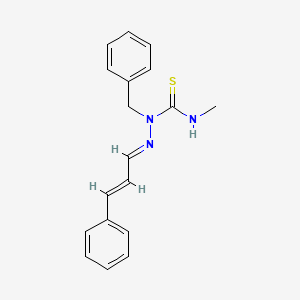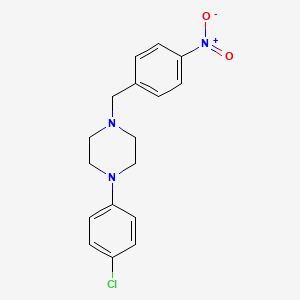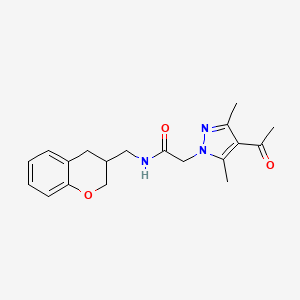![molecular formula C18H29N3O3 B5673339 (4S)-4-(methoxymethyl)-3,3-dimethyl-1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-4-piperidinol](/img/structure/B5673339.png)
(4S)-4-(methoxymethyl)-3,3-dimethyl-1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of molecules related to the pyridinol structure involves several steps, including low-temperature conversions and intramolecular reactions. For example, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols, which share some structural similarities with the compound , was reported to involve a series of steps starting from a 3-bromopyridine precursor. The final step typically involves a low-temperature aryl bromide-to-alcohol conversion (Wijtmans et al., 2004). Additionally, novel pyridinols required the construction of the ring structure through multi-step processes, including intramolecular Friedel-Crafts strategies and inverse-demand Diels-Alder reactions (Wijtmans et al., 2004).
Molecular Structure Analysis
The molecular structure of pyridinol derivatives is characterized by the presence of a pyridine ring and various substituents that significantly influence the molecule's reactivity and stability. The basicities of these molecules approach physiological pH with increasing electron density in the ring, indicating the importance of substituents in determining the molecule's behavior in biological systems (Wijtmans et al., 2004).
Chemical Reactions and Properties
Pyridinol derivatives exhibit interesting reactivity patterns, particularly in their interactions with peroxyl radicals. The study of the kinetics of radical-initiated autoxidations of styrene revealed that some pyridinols are among the most effective phenolic chain-breaking antioxidants known, highlighting their potential utility in preventing oxidative damage (Wijtmans et al., 2004).
Propiedades
IUPAC Name |
1-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidin-1-yl]-2-[methyl(pyridin-3-ylmethyl)amino]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3/c1-17(2)13-21(9-7-18(17,23)14-24-4)16(22)12-20(3)11-15-6-5-8-19-10-15/h5-6,8,10,23H,7,9,11-14H2,1-4H3/t18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVZQCUUISANSN-GOSISDBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1(COC)O)C(=O)CN(C)CC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CC[C@]1(COC)O)C(=O)CN(C)CC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-(methoxymethyl)-3,3-dimethyl-1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-4-piperidinol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-4-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine](/img/structure/B5673269.png)
![1-(3-chloro-5-fluorobenzyl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5673278.png)

![3-{4-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-4-oxobutyl}-4(3H)-quinazolinone](/img/structure/B5673284.png)
![2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5673287.png)


![3-methoxy-1-{2-oxo-2-[4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepan-1-yl]ethyl}pyridin-2(1H)-one](/img/structure/B5673307.png)
![9-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5673314.png)

![7-{[4-(1H-tetrazol-1-yl)phenoxy]acetyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5673337.png)
![(3R*,5R*)-N-[3-(methylthio)benzyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5673340.png)
![3-{1-[4-(1H-imidazol-1-yl)benzoyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5673342.png)
